An In-Depth Technical Guide to the Physical Properties of L-Iditol Hexaacetate
An In-Depth Technical Guide to the Physical Properties of L-Iditol Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Iditol hexaacetate is the fully acetylated derivative of L-iditol, a naturally occurring sugar alcohol. As a chiral molecule, its stereochemistry plays a crucial role in its physical and biological properties. This guide provides a comprehensive overview of the physical properties of L-Iditol hexaacetate, synthesis protocols, and characterization techniques, offering valuable insights for its application in research and development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of L-Iditol hexaacetate is presented below. These properties are fundamental for its handling, characterization, and application in various scientific contexts.
| Property | Value | Source(s) |
| IUPAC Name | [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | [1] |
| Synonyms | 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol | [1] |
| CAS Number | 13443-46-4 | [1] |
| Molecular Formula | C₁₈H₂₆O₁₂ | [1] |
| Molecular Weight | 434.39 g/mol | [1] |
| Appearance | White to off-white crystalline solid (expected) | Inferred from related compounds |
| Melting Point | 98-101 °C | |
| Boiling Point | 466.8 °C at 760 mmHg (Predicted) | ChemSpider |
| Density | 1.25 g/cm³ (Predicted) | ChemSpider |
| Specific Rotation ([α]D) | +33.6° (c=1, chloroform) |
Synthesis of L-Iditol Hexaacetate
The most common method for the synthesis of L-Iditol hexaacetate is the per-O-acetylation of L-iditol using an excess of an acetylating agent, such as acetic anhydride, often in the presence of a catalyst.
Experimental Protocol: Acetylation using Acetic Anhydride and Pyridine
This protocol is a standard and effective method for the complete acetylation of polyols like L-iditol. Pyridine acts as both a solvent and a catalyst, scavenging the acetic acid byproduct.
Materials:
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L-Iditol
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Acetic Anhydride (freshly distilled)
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Pyridine (anhydrous)
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Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Toluene
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve L-iditol (1.0 equivalent) in anhydrous pyridine.
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Acetylation: Cool the solution to 0 °C using an ice bath. Slowly add an excess of acetic anhydride (at least 6.0 equivalents, one for each hydroxyl group) to the solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
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Quenching: Carefully quench the reaction by the slow addition of methanol to consume any remaining acetic anhydride.
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Work-up:
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Dilute the mixture with dichloromethane.
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Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Purification:
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Filter the drying agent and concentrate the filtrate under reduced pressure.
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To remove residual pyridine, co-evaporate the residue with toluene several times.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
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Caption: Workflow for the synthesis of L-Iditol Hexaacetate.
Characterization of L-Iditol Hexaacetate
Optical Rotation
As a chiral molecule, L-Iditol hexaacetate rotates plane-polarized light. The specific rotation is a key physical constant used to confirm the enantiomeric purity of the compound. The reported specific rotation for L-Iditol hexaacetate is +33.6° when measured in chloroform at a concentration of 1 g/100 mL.[1]
Solubility
The solubility of acetylated sugar alcohols is influenced by the degree of acetylation. Generally, as the number of polar hydroxyl groups are replaced by less polar acetyl groups, the solubility in non-polar organic solvents increases, while solubility in water decreases. L-Iditol hexaacetate is expected to be soluble in a range of organic solvents such as chloroform, dichloromethane, and ethyl acetate. Peracetylated sugars have also been shown to be soluble in liquid and supercritical carbon dioxide.[2]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of L-Iditol hexaacetate is expected to show characteristic signals for the acetyl protons and the protons on the carbon backbone. The acetyl protons will appear as sharp singlets in the region of δ 2.0-2.2 ppm. The protons on the carbon backbone will appear as a complex multiplet pattern in the region of δ 3.5-5.5 ppm due to spin-spin coupling.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetyl groups around δ 170 ppm. The methyl carbons of the acetyl groups will appear around δ 20-21 ppm. The carbons of the iditol backbone will resonate in the region of δ 60-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of L-Iditol hexaacetate is dominated by the characteristic absorption bands of the ester functional groups.
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1750 cm⁻¹, corresponding to the stretching vibration of the carbonyl group in the acetate esters.
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C-O Stretch: Strong absorption bands are also expected in the region of 1200-1250 cm⁻¹ due to the C-O stretching of the ester linkage.
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C-H Stretch: Absorption bands corresponding to the C-H stretching of the alkyl groups will be observed in the region of 2850-3000 cm⁻¹.
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Absence of O-H Stretch: A key indicator of complete acetylation is the absence of a broad absorption band in the region of 3200-3600 cm⁻¹, which would correspond to the O-H stretching of hydroxyl groups.
Caption: Characterization workflow for L-Iditol Hexaacetate.
Safety and Handling
L-Iditol hexaacetate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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PubChem. L-Iditol hexaacetate. National Center for Biotechnology Information. [Link]
- Forsyth, S. A., MacFarlane, D. R., Thomson, R. J., & von Itzstein, M. (2002). Rapid, clean, and mild O-acetylation of alcohols and carbohydrates in an ionic liquid.
- Robyt, J. F. (2012). Essentials of carbohydrate chemistry. Springer Science & Business Media.
- Haines, A. H. (1981). Relative reactivities of hydroxyl groups in carbohydrates. Advances in carbohydrate chemistry and biochemistry, 39, 13-70.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
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MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
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PubMed. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. [Link]
